3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid
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Overview
Description
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid is an organic compound characterized by the presence of a 4-chlorophenyl group, two fluorine atoms, and a keto group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, which undergoes a series of reactions to introduce the difluoro and keto groups.
Keto Group Introduction: The keto group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Final Steps: The final product is obtained through purification processes such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, reaction temperatures, and catalysts to maximize production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry.
Scientific Research Applications
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition, signal transduction modulation, and changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2-oxopropanoic acid: Similar structure but with a hydroxyl group instead of fluorine atoms.
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid is unique due to the presence of both fluorine atoms and a keto group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3,3-difluoro-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZJKVSDUDGERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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